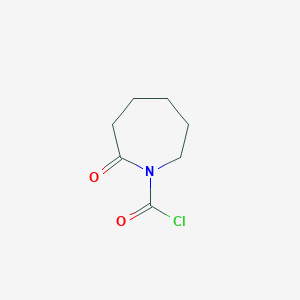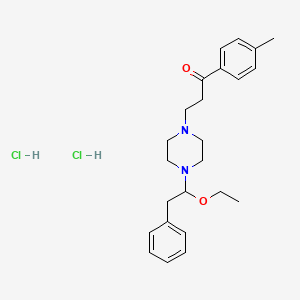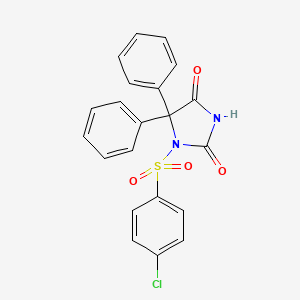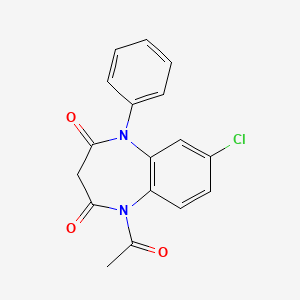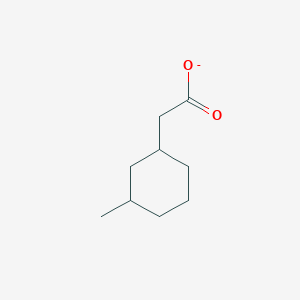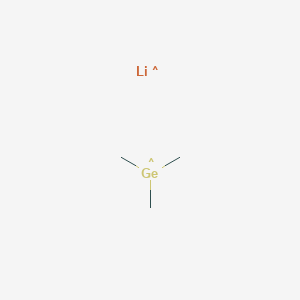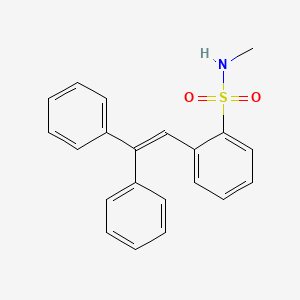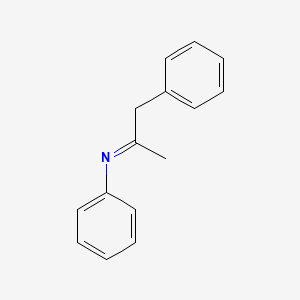
Benzenamine, N-(1-methyl-2-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(1-methyl-2-phenylethylidene)-: is an organic compound with the molecular formula C15H15N It is a derivative of benzenamine, where the hydrogen atom on the nitrogen is replaced by a 1-methyl-2-phenylethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1-methyl-2-phenylethylidene)- typically involves the condensation reaction between benzenamine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-(1-methyl-2-phenylethylidene)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, N-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1-methyl-2-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzenamine, N-(phenylmethylene)-
- Benzenamine, N-(1-phenylethylidene)-
- Benzenamine, N,N-dimethyl-
Comparison: Benzenamine, N-(1-methyl-2-phenylethylidene)- is unique due to the presence of the 1-methyl-2-phenylethylidene group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
23219-49-0 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N,1-diphenylpropan-2-imine |
InChI |
InChI=1S/C15H15N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Clé InChI |
GGYRMXIIUWYPNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)
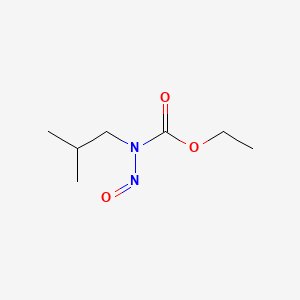
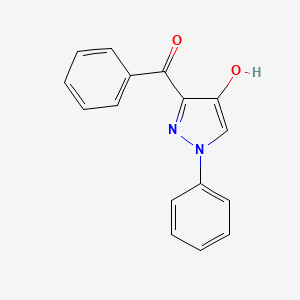
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
